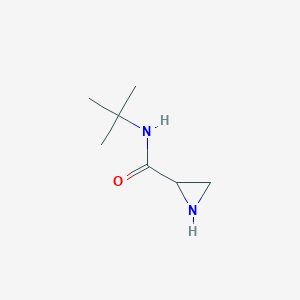
7-Hydroxy-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1H-inden-1-one is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 7th position of the indanone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of intermediates containing vinylgold(I) and prochiral oxocarbenium moieties . Another method utilizes the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-oxo-1H-inden-1-one, while reduction can produce 7-hydroxyindan-1-ol.
Scientific Research Applications
7-Hydroxy-1H-inden-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds with target molecules, influencing their function and activity. Additionally, the carbonyl group can participate in nucleophilic addition reactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound is structurally similar but lacks the hydroxyl group at the 7th position.
1H-Inden-1-one, octahydro-: Another similar compound, which is fully hydrogenated and lacks the aromatic character of 7-Hydroxy-1H-inden-1-one.
Uniqueness
The presence of the hydroxyl group at the 7th position in this compound imparts unique chemical and biological properties. This functional group enhances its reactivity and allows for the formation of hydrogen bonds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H6O2 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
7-hydroxyinden-1-one |
InChI |
InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H |
InChI Key |
JHHBHSWJSJMBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C2)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)



![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)




![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)



